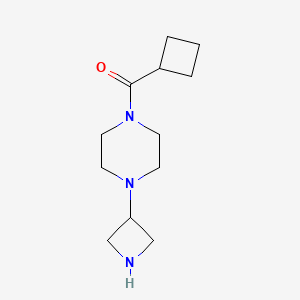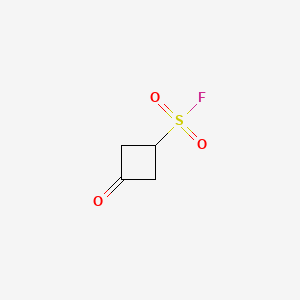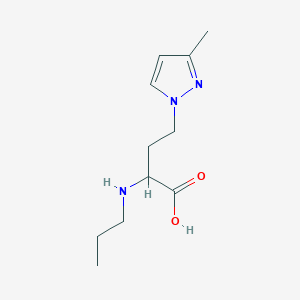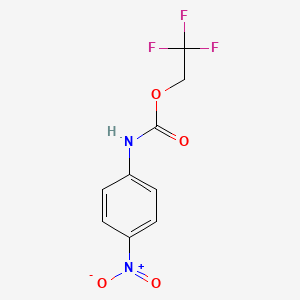
2,2,2-trifluoroethyl N-(4-nitrophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoroethyl N-(4-nitrophenyl)carbamate is an organic compound with the molecular formula C9H7F3N2O4 It is a carbamate ester, characterized by the presence of a trifluoroethyl group and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2,2-Trifluoroethyl N-(4-nitrophenyl)carbamate can be synthesized through the reaction of 2,2,2-trifluoroethanol with 4-nitrophenyl isocyanate. The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst to proceed efficiently . The general reaction scheme is as follows:
2,2,2-Trifluoroethanol+4-Nitrophenyl isocyanate→2,2,2-Trifluoroethyl N-(4-nitrophenyl)carbamate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoroethyl N-(4-nitrophenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2,2,2-trifluoroethanol and 4-nitrophenyl isocyanate.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as sodium borohydride, leading to the formation of the corresponding amine derivative.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: 2,2,2-Trifluoroethanol and 4-nitrophenyl isocyanate.
Reduction: 2,2,2-Trifluoroethyl N-(4-aminophenyl)carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoroethyl N-(4-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of other carbamate derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2,2-trifluoroethyl N-(4-nitrophenyl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The nitrophenyl group can undergo redox reactions, potentially leading to the generation of reactive intermediates that interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate: Similar structure but with a methyl group instead of a hydrogen atom on the phenyl ring.
2,2,2-Trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate: Contains a fluorine atom on the phenyl ring in addition to the nitro group.
Uniqueness
2,2,2-Trifluoroethyl N-(4-nitrophenyl)carbamate is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets. The trifluoroethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, compared to similar compounds .
Eigenschaften
CAS-Nummer |
405-59-4 |
|---|---|
Molekularformel |
C9H7F3N2O4 |
Molekulargewicht |
264.16 g/mol |
IUPAC-Name |
2,2,2-trifluoroethyl N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C9H7F3N2O4/c10-9(11,12)5-18-8(15)13-6-1-3-7(4-2-6)14(16)17/h1-4H,5H2,(H,13,15) |
InChI-Schlüssel |
IXDWKZKYSUXWGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)OCC(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


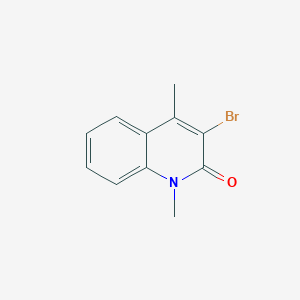
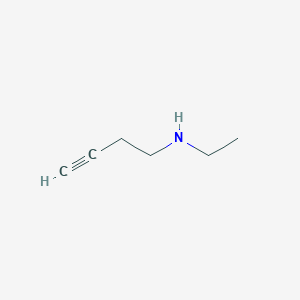
![2-Amino-3-(2-methyl-1h-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B15327066.png)
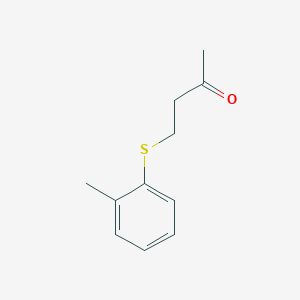
![N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrochloride](/img/structure/B15327077.png)
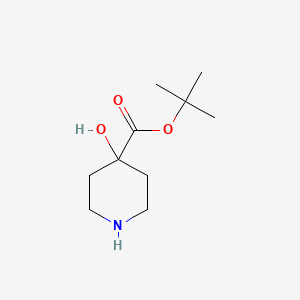
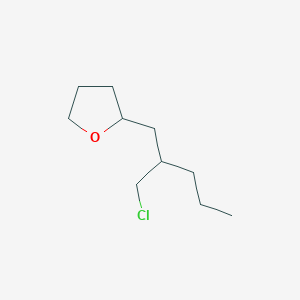
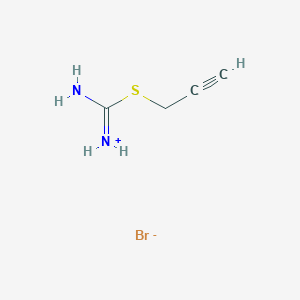
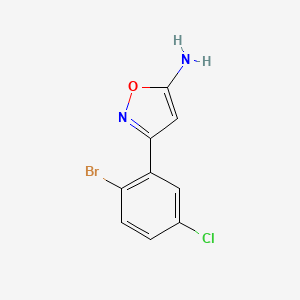
![Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B15327115.png)

